Euphohelioscopin A

Description

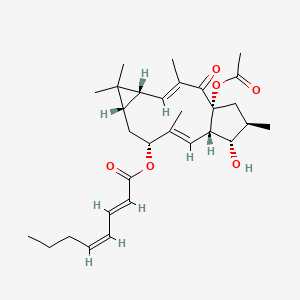

Structure

3D Structure

Properties

Molecular Formula |

C30H42O6 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[(1R,3E,5R,7S,9R,10E,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate |

InChI |

InChI=1S/C30H42O6/c1-8-9-10-11-12-13-26(32)35-25-16-23-22(29(23,6)7)15-19(3)28(34)30(36-21(5)31)17-20(4)27(33)24(30)14-18(25)2/h10-15,20,22-25,27,33H,8-9,16-17H2,1-7H3/b11-10-,13-12+,18-14+,19-15+/t20-,22-,23+,24+,25-,27+,30-/m1/s1 |

InChI Key |

LVWCGFQTAFKQBI-DWBQKEMDSA-N |

Isomeric SMILES |

CCC/C=C\C=C\C(=O)O[C@@H]\1C[C@H]2[C@H](C2(C)C)/C=C(/C(=O)[C@]3(C[C@H]([C@@H]([C@@H]3/C=C1\C)O)C)OC(=O)C)\C |

Canonical SMILES |

CCCC=CC=CC(=O)OC1CC2C(C2(C)C)C=C(C(=O)C3(CC(C(C3C=C1C)O)C)OC(=O)C)C |

Origin of Product |

United States |

Contextualization Within the Diterpenoid Class of Natural Products

Euphohelioscopin A belongs to the expansive class of natural products known as diterpenoids. These molecules are composed of four isoprene (B109036) units, resulting in a 20-carbon skeleton. Within this broad classification, this compound is more specifically categorized as a jatrophane diterpenoid. nih.govresearchgate.netresearchgate.net The jatrophane skeleton is a macrocyclic structure characterized by a unique carbon framework, which serves as a scaffold for a variety of chemical modifications.

The structural diversity of jatrophane diterpenoids is vast, with numerous analogues having been isolated from various species of the Euphorbia genus. researchgate.net These compounds are of significant interest to chemists and pharmacologists due to their complex architectures and wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing effects. researchgate.net The specific arrangement of functional groups on the jatrophane core of this compound is crucial to its bioactivity.

Significance of Euphohelioscopin a As a Bioactive Metabolite from Euphorbia Helioscopia L.

Euphorbia helioscopia L., commonly known as sun spurge, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed that this plant is a rich source of bioactive secondary metabolites, with diterpenoids being among the most prominent and important constituents. researchgate.net

Euphohelioscopin A is one of the key bioactive compounds isolated from the latex and aerial parts of E. helioscopia. nih.govresearchgate.net Its significance lies in its demonstrated biological effects, which include potent anti-inflammatory properties and the ability to modulate the activity of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. researchgate.netnih.govnih.gov

One study demonstrated that this compound exhibits moderate inhibitory activity on the release of key inflammatory mediators. Specifically, it was found to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide-induced RAW 264.7 macrophages. researchgate.net The reported IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were:

TNF-α: 23.7 µM researchgate.net

IL-6: 46.1 µM researchgate.net

MCP-1: 33.7 µM researchgate.net

Importantly, these anti-inflammatory effects were observed at concentrations that did not show notable cytotoxicity (IC50 > 80 µM), suggesting a favorable therapeutic window. researchgate.net

Overview of Current Research Landscape and Unaddressed Challenges Concerning Euphohelioscopin a

Methodologies for Extraction and Primary Isolation from Euphorbia helioscopia L.

The isolation of this compound from the plant matrix is a multi-step process that begins with the careful selection and preparation of plant material, followed by extraction with appropriate solvents and subsequent chromatographic purification to yield the pure compound.

The initial step in isolating this compound involves the extraction of secondary metabolites from the aerial parts or latex of Euphorbia helioscopia. researchgate.netresearchgate.net The choice of solvent is critical and is guided by the polarity of the target compound. Diterpenoids like this compound are typically of medium polarity, making them amenable to extraction with a range of organic solvents.

A common method involves the sequential maceration or percolation of the dried and powdered plant material with solvents of increasing polarity. For instance, an initial extraction with a non-polar solvent like n-hexane can remove lipids and other non-polar constituents. This is often followed by extraction with a more polar solvent such as methanol (B129727), ethanol, or a dichloromethane/methanol mixture, which is effective at solubilizing diterpenoids. researchgate.netnih.gov The latex of E. helioscopia has also been used as a direct source, which can be extracted with solvents like methanol to yield a crude mixture containing the desired compounds. researchgate.net

Optimization of the extraction process may involve techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can enhance efficiency by improving solvent penetration into the plant tissue and reducing extraction time and solvent consumption. mdpi.comnih.gov The temperature and duration of extraction are key parameters that must be controlled to maximize the yield of this compound while minimizing the degradation of the molecule. scielo.br

Following extraction, the resulting crude extract is a complex mixture containing numerous compounds. Isolating this compound requires a series of chromatographic steps to separate it from other constituents. nih.gov

The crude extract is typically first subjected to a preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. This step separates the extract into several fractions based on polarity. Elution is performed using a gradient system of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding solvents like ethyl acetate (B1210297) and methanol.

Fractions identified as containing diterpenoids (often guided by thin-layer chromatography, TLC) are then pooled and subjected to further purification. Repeated column chromatography on silica gel, Sephadex LH-20 (for size exclusion), or reversed-phase C18 silica gel is commonly employed. The final purification is often achieved using High-Performance Liquid Chromatography (HPLC), which offers high resolution and is capable of separating structurally similar compounds. nih.govnih.gov A reversed-phase HPLC system is frequently used for the final isolation of diterpenoids like this compound. researchgate.net

Definitive Structural Elucidation through Comprehensive Spectroscopic Analysis

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy is the cornerstone for the structural elucidation of complex natural products like this compound. emerypharma.comorganicchemistrydata.org A suite of 1D and 2D NMR experiments provides detailed information about the carbon skeleton, proton environments, connectivity, and three-dimensional arrangement of atoms. nih.govwikipedia.org

The one-dimensional (1D) NMR spectra, ¹H NMR and ¹³C NMR, provide the fundamental information for structural analysis.

The ¹H NMR spectrum reveals the chemical shift, integration, and multiplicity (splitting pattern) of each proton in the molecule. nih.govresearchgate.net This information helps to identify the types of protons present (e.g., olefinic, methine, methylene, methyl) and their immediate neighboring protons.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift of each carbon indicates its type (e.g., carbonyl, olefinic, oxygenated, or aliphatic). nih.gov Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

The ¹H and ¹³C NMR spectral data for this compound are summarized in the table below. This data provides the initial framework for piecing together the molecular structure.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 35.8 | 2.15, m; 1.62, m |

| 2 | 29.8 | 2.30, m; 2.22, m |

| 3 | 77.2 | 5.40, d (10.2) |

| 4 | 141.2 | 5.75, d (10.2) |

| 5 | 133.0 | - |

| 6 | 131.7 | 5.60, d (1.8) |

| 7 | 81.0 | 5.58, d (1.8) |

| 8 | 49.8 | 2.89, m |

| 9 | 40.5 | 1.95, m; 1.83, m |

| 10 | 26.6 | 1.87, m; 1.55, m |

| 11 | 37.9 | 2.65, m |

| 12 | 140.5 | 5.18, d (9.0) |

| 13 | 129.8 | 5.05, d (9.0) |

| 14 | 74.2 | - |

| 15 | 87.2 | 4.87, s |

| 16 | 18.0 | 1.75, s |

| 17 | 15.6 | 0.95, d (7.2) |

| 18 | 20.3 | 1.15, s |

| 19 | 19.8 | 1.08, s |

| 20 | 169.5 | - |

| OAc | 170.8, 21.2 | 2.05, s |

| OAc | 170.4, 21.4 | 2.08, s |

| OAc | 169.8, 21.1 | 2.12, s |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete structure and defining its stereochemistry. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton-proton spin systems and the assembly of molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). wikipedia.orgresearchgate.net This experiment is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals in the backbone and substituents.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting the fragments identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework. For example, correlations from methyl protons to nearby carbons can establish key linkages in the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgnanalysis.com The observation of a NOE or ROE correlation between two protons indicates their spatial proximity (typically <5 Å). nanalysis.comyoutube.com This information is paramount for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the macrocyclic ring. For jatrophane diterpenoids, ROESY spectra are often used to establish the relative configuration of stereocenters. researchgate.net

Through the combined interpretation of these 1D and 2D NMR datasets, the planar structure, connectivity, and relative stereochemistry of this compound can be unequivocally established.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-Hexane |

| Methanol |

| Ethanol |

| Dichloromethane |

Molecular Formula Determination and Fragmentation Pathway Analysis using High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural elucidation of novel natural products, providing highly accurate mass measurements that facilitate the determination of the elemental composition of a molecule. In the case of this compound, HRMS analysis is critical for establishing its molecular formula. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for this compound is not detailed in the provided search results, the general methodology involves ionizing the compound and measuring the mass-to-charge ratio (m/z) of the resulting ion with high accuracy. This experimental value is then compared against theoretical masses for potential molecular formulas, typically within a narrow mass tolerance window (e.g., ±5 ppm), to confidently assign the elemental composition.

Table 1: Illustrative HRMS Data for Molecular Formula Determination

| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | Value | Value | Value | Formula |

| [M+Na]⁺ | Value | Value | Value | Formula |

| [M+K]⁺ | Value | Value | Value | Formula |

Note: This table is illustrative. Specific values for this compound would be obtained from experimental data.

Further structural information is gleaned from tandem mass spectrometry (MS/MS) experiments, which induce fragmentation of the parent ion. The resulting fragment ions provide valuable clues about the molecule's substructures. The fragmentation pathways of diterpenoids are often complex and can involve characteristic losses of substituent groups and cleavages of the ring systems. Analyzing these fragmentation patterns helps in piecing together the connectivity of the molecule.

Absolute Configuration Assignment via X-ray Crystallography of this compound or Co-Crystallized Derivatives

The definitive determination of the three-dimensional arrangement of atoms in a molecule, its absolute configuration, is often achieved through single-crystal X-ray crystallography. This powerful technique provides unambiguous stereochemical information, which is crucial for understanding the biological activity of a chiral molecule.

For diterpenoids isolated from Euphorbia helioscopia, such as the related compounds helioscopinolide A and euphoscopin A, X-ray crystallography has been successfully employed to elucidate their stereostructures oup.comelsevierpure.com. In this method, a high-quality crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the molecule. The analysis of anomalous dispersion effects in the diffraction data allows for the determination of the absolute stereochemistry.

Table 2: Crystallographic Data Summary (Illustrative)

| Parameter | Value |

| Crystal system | e.g., Orthorhombic |

| Space group | e.g., P2₁2₁2₁ |

| a, b, c (Å) | Values |

| α, β, γ (°) | Values |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

| Flack parameter | Value |

Note: This table represents typical data obtained from an X-ray crystallographic experiment. Specific values would be found in the crystallographic information file (CIF) for this compound.

Application of Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Confirmation

In cases where suitable crystals for X-ray analysis cannot be obtained, or as a complementary method for confirmation, chiroptical techniques such as Electronic Circular Dichroism (ECD) are employed. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry.

The experimental ECD spectrum of this compound would be compared with theoretically calculated spectra for all possible stereoisomers. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. This computational approach, often utilizing time-dependent density functional theory (TD-DFT), has become a reliable tool in the stereochemical elucidation of complex natural products.

Chemoinformatic and Computational Approaches in Structural Verification and Novelty Assessment

The structural elucidation of a new natural product like this compound is often supported by chemoinformatic and computational tools. Databases of known natural products are searched to assess the novelty of the isolated compound. This helps to determine if the compound has been previously reported or if it represents a new structural scaffold.

Computational chemistry plays a vital role in verifying the proposed structure. For instance, after an initial structure is proposed based on NMR and MS data, its theoretical NMR chemical shifts and coupling constants can be calculated and compared with the experimental data. A good correlation between the calculated and experimental data provides strong support for the proposed structure. Similarly, as mentioned above, computational methods are integral to the application of ECD for stereochemical assignment.

Proposed Origins from Isoprenoid Precursors within Euphorbia helioscopia L.

The biosynthesis of this compound is proposed to originate from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are utilized in the methylerythritol phosphate (B84403) (MEP) pathway, which is active in the plastids of higher plants and is responsible for the synthesis of diterpenoids.

The journey towards the complex structure of this compound begins with the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. This sequence of reactions is catalyzed by prenyltransferases and culminates in the formation of the C20 precursor, Geranylgeranyl Pyrophosphate (GGPP). wikipedia.org GGPP is a pivotal intermediate in the biosynthesis of all diterpenes and diterpenoids. wikipedia.orgnih.gov Its linear structure serves as the substrate for the subsequent and defining cyclization reactions that give rise to the vast diversity of diterpene skeletons observed in nature. In the context of this compound biosynthesis, GGPP is the essential starting point for the construction of the characteristic lathyrane framework. nih.govnih.gov

The formation of the lathyrane skeleton from the linear GGPP is a multi-step enzymatic process initiated by a class of enzymes known as diterpene synthases (diTPSs). nih.gov While the specific enzymes from E. helioscopia have not been characterized, the pathway is well-studied in other Euphorbiaceae species. The first committed step is the cyclization of GGPP to casbene (B1241624), a macrocyclic diterpene. This reaction is catalyzed by casbene synthase (CBS).

Following the formation of casbene, a series of oxidative modifications and further cyclizations are required to form the lathyrane core. It is proposed that the conversion of casbene to the lathyrane scaffold involves an intramolecular carbon-carbon bond formation. researchgate.net This critical step is believed to be mediated by cytochrome P450 monooxygenases, which introduce oxygen atoms into the casbene molecule. These oxidations create reactive functional groups that facilitate an intramolecular aldol (B89426) reaction, leading to the closure of the five-membered ring characteristic of the lathyrane skeleton. researchgate.net

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of a complex natural product like this compound requires the coordinated action of several classes of enzymes. While the specific enzymes from E. helioscopia remain to be identified, research in related species has shed light on the key players.

Diterpene synthases (diTPSs) are the primary architects of the diterpene skeletons. nih.gov They are categorized into two main classes based on their reaction mechanisms. Class II diTPSs typically initiate the cyclization of GGPP by protonating the terminal double bond, while Class I diTPSs act on the resulting carbocation or a diphosphate (B83284) intermediate to complete the cyclization and rearrangement cascade. nih.govresearchgate.net In the biosynthesis of lathyrane diterpenoids, casbene synthase acts as the initial cyclase. The subsequent formation of the intricate lathyrane ring system from casbene is also a cyclization event, likely catalyzed by a yet-to-be-identified cyclase or as a result of modifications by other enzymes.

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse family of enzymes that play a crucial role in the biosynthesis and modification of secondary metabolites. mdpi.comnih.govnih.gov In the proposed pathway to this compound, P450s are essential for the oxidative functionalization of the casbene intermediate, which is a prerequisite for the formation of the lathyrane skeleton. researchgate.net Research on other Euphorbiaceae has shown that genes for diterpene biosynthesis, including those for P450s, are often found in physical gene clusters. nih.gov These enzymes introduce hydroxyl groups and other functionalities with high regio- and stereospecificity, which are critical for the final structure and bioactivity of the diterpenoid. After the formation of the core lathyrane skeleton, further modifications such as hydroxylations, epoxidations, and esterifications, likely catalyzed by additional P450s and other enzymes like acyltransferases, would be necessary to produce the final structure of this compound.

| Enzyme Class | Proposed Function in this compound Biosynthesis | General Role in Diterpene Biosynthesis |

| Prenyltransferases | Synthesis of Geranylgeranyl Pyrophosphate (GGPP) | Condensation of IPP and DMAPP to form GGPP |

| Diterpene Synthases (diTPSs) | Cyclization of GGPP to casbene and subsequent formation of the lathyrane skeleton | Catalyze the cyclization of GGPP into various diterpene scaffolds |

| Cytochrome P450 Monooxygenases (P450s) | Oxidation of casbene to facilitate lathyrane ring formation and subsequent decorative modifications | Hydroxylation, epoxidation, and other oxidative modifications of the diterpene backbone |

| Acyltransferases | Esterification of hydroxyl groups on the lathyrane skeleton | Transfer of acyl groups to the diterpene core, increasing structural diversity |

Genetic and Molecular Biology Approaches for Pathway Reconstruction

The elucidation of biosynthetic pathways for complex natural products heavily relies on genetic and molecular biology techniques. Transcriptome sequencing of tissues where the compound of interest is abundant can reveal candidate genes involved in its biosynthesis. For instance, analyzing the transcriptome of E. helioscopia could lead to the identification of specific diTPSs and P450s that are highly expressed in tissues producing this compound.

Once candidate genes are identified, their function can be verified through heterologous expression in microbial hosts like Escherichia coli or yeast, or in plants such as Nicotiana benthamiana. mdpi.com This approach allows for the in vivo and in vitro characterization of the enzymes and the confirmation of their role in the biosynthetic pathway. The discovery that diterpenoid biosynthetic genes are often organized in clusters within the genome of Euphorbiaceae species provides a powerful tool for gene discovery and pathway reconstruction. nih.gov By identifying one gene in the cluster, researchers can often find the surrounding genes that are also involved in the same pathway. While specific genetic studies on E. helioscopia for this compound biosynthesis are not yet available, these established methodologies provide a clear roadmap for future research to fully unravel the enzymatic steps leading to this intricate natural product. bbasr.org

| Approach | Description | Application in this compound Biosynthesis |

| Transcriptome Analysis | Sequencing of all RNA molecules in a specific tissue to identify actively expressed genes. | Identification of candidate diterpene synthase, cytochrome P450, and other enzyme-encoding genes from E. helioscopia tissues that produce this compound. |

| Gene Clustering Analysis | Identification of physically co-located genes in the genome that are involved in a specific metabolic pathway. | Discovery of the complete set of biosynthetic genes for this compound by locating a known pathway gene and analyzing its genomic neighborhood. |

| Heterologous Expression | Introduction of candidate genes into a foreign host organism to study their function. | Confirmation of the enzymatic activity of identified genes and reconstruction of portions of the biosynthetic pathway in a controlled system. |

Transcriptomics and Gene Expression Analysis of Biosynthetic Genes

The identification of genes responsible for the biosynthesis of complex diterpenoids like this compound has been significantly advanced by transcriptomic analysis, particularly in latex-producing Euphorbia species, where these compounds are often concentrated. nih.govresearchgate.net By sequencing the complete set of RNA transcripts (the transcriptome) from different plant tissues, researchers can identify candidate genes that are highly expressed in the tissues where the target compounds accumulate. mdpi.comresearchgate.net

A common strategy involves a metabolomics-guided transcriptomic approach. nih.gov First, detailed chemical analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is performed on various plant tissues (e.g., roots, stems, leaves, latex) to map the distribution of diterpenoids. nih.govmdpi.com Subsequently, RNA sequencing (RNA-seq) is conducted on these same tissues. By correlating the expression levels of genes with the concentration of specific diterpenoids, scientists can pinpoint candidate genes involved in their formation. nih.govresearchgate.net

Studies on Euphorbia peplus, Euphorbia pekinensis, and Euphorbia maculata have successfully utilized this method to identify key gene families involved in diterpenoid biosynthesis. nih.govmdpi.comresearchgate.net The primary candidates typically fall into two major classes:

Terpene Synthases (TPSs): These enzymes catalyze the initial cyclization of the linear precursor, GGPP, into the foundational carbon skeletons of diterpenoids. In the case of lathyranes and related compounds, casbene synthase (CBS) is the key enzyme that produces the initial macrocyclic scaffold, casbene. nih.govresearchgate.net

Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is responsible for the extensive oxidative modifications (hydroxylations, epoxidations) that decorate the initial diterpene skeleton. These modifications are crucial for creating the vast structural diversity observed in Euphorbia diterpenoids. nih.govresearchgate.netresearchgate.net Subfamilies such as CYP71D and CYP726 have been frequently implicated. nih.govresearchgate.net

For instance, transcriptomic analysis of E. pekinensis roots, where diterpenoids are abundant, revealed high expression of specific class I diterpene synthases and CYP450s from the CYP71D and CYP726 subfamilies, suggesting their role in producing the region's characteristic diterpenoids. researchgate.net Similarly, in E. peplus, such analyses identified not only the core biosynthetic genes but also short-chain dehydrogenases/reductases (SDRs) and BAHD-acyltransferases, which are involved in later-stage tailoring steps like oxidation and esterification. nih.govmpg.de

The expression levels of these identified genes, often quantified using Fragments Per Kilobase of transcript per Million mapped reads (FPKM), can be compared across different tissues to build a comprehensive picture of the biosynthetic process, as shown in the hypothetical data table below. mdpi.com

Table 1: Hypothetical Gene Expression Profile for Lathyrane Biosynthesis in Euphorbia sp. This table is a representative example based on findings in related species and does not represent actual data for this compound.

| Gene | Enzyme Class | Putative Function | Expression in Latex (FPKM) | Expression in Root (FPKM) | Expression in Leaf (FPKM) |

|---|---|---|---|---|---|

| EsCBS | Terpene Synthase (TPS) | Casbene Synthesis | 150.5 | 25.1 | 5.3 |

| EsCYP726A | Cytochrome P450 | Casbene Oxidation (C5/C6) | 120.8 | 30.4 | 4.1 |

| EsCYP71D | Cytochrome P450 | Lathyrane Intermediate Oxidation | 115.2 | 28.9 | 3.7 |

| EsSDR1 | Short-chain Dehydrogenase | Hydroxyl Group Oxidation | 98.7 | 15.6 | 2.5 |

Heterologous Expression for Functional Characterization of Enzymes

While transcriptomics can identify strong candidate genes, it does not confirm their function. To definitively determine the role of a specific enzyme in the biosynthetic pathway, researchers use heterologous expression systems. This involves introducing the candidate gene into a well-characterized host organism that does not naturally produce the compounds of interest. nih.gov

Commonly used hosts for characterizing plant biosynthetic genes include:

Nicotiana benthamiana : A plant species widely used for transient expression. Candidate genes, often along with genes for necessary precursors, are introduced via Agrobacterium-mediated infiltration. The plant's cellular machinery then produces the enzyme, and after a few days, its tissues can be analyzed for the presence of new metabolic products. nih.govresearchgate.net

Saccharomyces cerevisiae (Baker's Yeast): A microbial host that is easily engineered. Yeast can be modified to produce high levels of the precursor GGPP, making it an effective platform for testing the activity of terpene synthases and CYP450s. researchgate.netmpg.de

For example, to confirm the function of enzymes in the biosynthesis of the lathyrane intermediate jolkinol C in Euphorbia lathyris and Jatropha curcas, researchers co-expressed casbene synthase and various candidate CYP450s in yeast. researchgate.net By analyzing the metabolites produced by the engineered yeast strains, they could confirm which specific CYP450s were responsible for the sequential oxidation of casbene to form the lathyrane core. researchgate.net

Similarly, the function of short-chain dehydrogenases (SDRs) from E. peplus was confirmed by transiently expressing them in N. benthamiana along with the genes required to produce the lathyrane substrate. LC-MS analysis of the leaf extracts revealed the conversion of the substrate into a new product, confirming the enzymatic function of the SDR. nih.govresearchgate.net This approach allows for a step-by-step reconstruction of the biosynthetic pathway, enzyme by enzyme. nih.gov

Comparative Biosynthetic Analyses with Related Diterpenoids (e.g., Jatrophane, Tigliane)

The biosynthesis of this compound is best understood in the context of the broader family of casbene-derived diterpenoids found in the Euphorbiaceae. nih.gov This family includes several structurally diverse classes with significant biological activities, such as the lathyranes, jatrophanes, and tiglianes. nih.govscripps.edu

Genomic and functional studies have revealed that these varied carbon skeletons originate from a common pathway that diverges at key points, a concept known as branched biosynthesis. nih.govresearchgate.net The central precursor for all these compounds is the macrocyclic diterpene casbene , formed from GGPP by casbene synthase. nih.gov From casbene, the pathways diverge due to the action of different tailoring enzymes, primarily CYP450s, leading to distinct molecular scaffolds.

Lathyrane Biosynthesis: The formation of the lathyrane skeleton, the parent structure of this compound, is a critical branching point. It is initiated by a series of oxidative reactions on the casbene core, catalyzed by CYP450s, which leads to the formation of a key lathyrane intermediate, jolkinol C . nih.govresearchgate.net

Jatrophane and Tigliane/Ingenane Biosynthesis: It is hypothesized that other complex diterpenoid skeletons are derived from lathyrane intermediates. nih.govnih.gov For example, recent research in E. peplus suggests that jolkinol C acts as a key branch point intermediate in the production of both ingenanes (which share a biosynthetic relationship with tiglianes) and jatrophanes. nih.gov The formation of these different scaffolds from a common lathyrane precursor likely involves further complex cyclizations and rearrangements catalyzed by yet-to-be-discovered enzymes. Jatrophanes are thought to arise from the opening of the cyclopropane (B1198618) ring present in lathyranes. nih.gov

This shared origin is supported by the discovery of biosynthetic gene clusters in the genomes of Euphorbia species. nih.gov These clusters contain genes for casbene synthase, multiple CYP450s, and other tailoring enzymes physically located next to each other on a chromosome. The conservation of these gene clusters across different species like Ricinus communis (castor bean), Jatropha curcas, and Euphorbia peplus underscores a common evolutionary origin for these diverse diterpenoid pathways. nih.gov

Table 2: Key Diterpenoid Skeletons Originating from Casbene

| Diterpenoid Class | Core Skeleton Feature | Key Precursor(s) | Example Compounds |

|---|---|---|---|

| Lathyrane | Bicyclic [10.3.0] pentadecane (B166386) core | Casbene, Jolkinol C | This compound, Jolkinol C |

| Jatrophane | Macrocyclic core, often with internal bridging | Lathyrane intermediates | Jatropholones |

| Tigliane | Tricyclic 5/7/6 ring system with a cyclopropane | Lathyrane intermediates (hypothesized) | Phorbol (B1677699) |

| Ingenane | Tetracyclic "inside-out" bridged system | Lathyrane intermediates (e.g., Jolkinol C) | Ingenol-3-angelate |

Chemical Synthesis Strategies Towards Euphohelioscopin a and Its Analogs

Retrosynthetic Analysis and Proposed Synthetic Routes to the Core Lathyrane Scaffold

The synthesis of the lathyrane core, characterized by its 5/11/3-membered ring system, is the central problem in the synthesis of Euphohelioscopin A and its analogs. The lathyrane framework itself is considered a biosynthetic precursor to other complex diterpenoid skeletons such as tiglianes, ingenanes, and premyrsinanes. researchgate.netmdpi.com

A retrosynthetic analysis of the lathyrane scaffold typically simplifies the tricyclic system back to a more manageable macrocyclic precursor. Key strategic disconnections often involve:

Cleavage of the Cyclopropane (B1198618) Ring: The three-membered ring is often viewed as being formed late in the synthesis from an appropriately functionalized eleven-membered ring precursor.

Opening of the Five-Membered Ring: The cyclopentane (B165970) ring fused to the macrocycle can be disconnected to reveal a side chain on the eleven-membered ring, which can be installed through various alkylation or coupling strategies.

Macrocycle Disconnection: The eleven-membered macrocycle is the most significant challenge. Retrosynthetic approaches typically break this ring at a strategic bond, often a carbon-carbon bond that can be formed via macrocyclization reactions like Ring-Closing Metathesis (RCM) or intramolecular couplings.

The putative biogenetic precursor of the lathyrane family is believed to be casbene (B1241624), a macrocyclic diterpene. rsc.org Therefore, many synthetic strategies identify a casbene-like macrocycle as a key intermediate. The total synthesis of (–)-casbene itself, starting from (+)-cis-chrysanthemic acid, highlights a viable pathway to access these foundational precursors. rsc.org Another critical intermediate in many proposed and executed syntheses is a suitably functionalized lathyrane diterpene, such as Euphorbia factor L3, which is naturally abundant and can be used as a starting point for semisynthesis to access rarer analogs. nih.govacs.orgnih.govnih.gov

| Key Intermediate Type | Description | Relevance to Lathyrane Synthesis |

| Casbene-type Macrocycle | A 14-membered ring diterpene, considered the biogenetic precursor to lathyranes. rsc.org | Serves as a primary target in total synthesis efforts, from which the lathyrane skeleton can be elaborated. |

| Functionalized Lathyranes | Naturally abundant lathyranes like Euphorbia factor L3. nih.govnih.gov | Act as advanced intermediates in semisynthetic approaches to produce rare or structurally modified analogs. nih.gov |

| Epoxy-lathyranes | Lathyranes containing epoxide functionalities, such as 6,17-epoxylathyrane. mdpi.com | These are key precursors for biomimetic transannular cyclizations to form other complex skeletons like premyrsinanes. mdpi.com |

Nature provides a blueprint for the construction of complex polycyclic diterpenoids from simpler macrocyclic precursors. Chemists have adopted these hypothetical biosynthetic transformations, known as biomimetic cyclizations, to forge intricate ring systems. For lathyrane-related compounds, transannular cyclizations are a key strategy. researchgate.net

It has been proposed that premyrsinane-type diterpenoids, which feature a 5/7/6/3-tetracyclic core, originate from the cyclization of a 6,17-epoxylathyrane precursor. mdpi.com This hypothesis has been validated synthetically through the titanocene-mediated transannular cyclization of epoxyboetirane A, a 6,17-epoxylathyrane, to afford a premyrsinane skeleton as a single diastereoisomer. mdpi.com Similarly, iron-catalyzed skeletal conversion of a lathyrane diterpene has been used to synthesize premyrsinane diastereomers via a reductive olefin coupling and intramolecular Michael addition, further confirming the biogenetic link between these diterpene families. acs.orgnih.gov These biomimetic strategies offer an efficient pathway to generate skeletal diversity from a common lathyrane precursor, providing access to naturally rare compounds. nih.govacs.orgresearchgate.net

Development of Methodologies for Stereoselective Construction of Complex Lathyrane Structures

The dense stereochemistry of the lathyrane skeleton necessitates the use of highly controlled and selective synthetic methods. The development of such methodologies is crucial for the successful synthesis of this compound and its analogs.

Achieving the correct absolute stereochemistry is a critical aspect of any total synthesis. Two primary approaches are employed: asymmetric synthesis and chiral pool synthesis.

Asymmetric Synthesis: This involves creating chiral centers from achiral starting materials using chiral catalysts, reagents, or auxiliaries. While powerful, developing de novo asymmetric routes for complex molecules like lathyranes can be lengthy and challenging.

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiopure natural products as starting materials. wikipedia.orgelsevierpure.com The inherent chirality of the starting material is carried through the synthetic sequence to the final target molecule. wikipedia.org For diterpenoids, the vast "chiral pool" of terpenes themselves provides a rich source of starting materials. nih.gov A prime example is the synthesis of (–)-casbene, a lathyrane precursor, which was accomplished starting from (+)-cis-chrysanthemic acid, a component of natural pyrethrins. rsc.org Carbohydrates also serve as versatile chiral starting points for complex natural products. elsevierpure.com This approach can significantly improve the efficiency of a total synthesis by providing a pre-made carbon skeleton with established stereocenters. wikipedia.orgrsc.orgresearchgate.net

The formation of the 11-membered macrocycle of the lathyrane core is a significant synthetic hurdle. Ring-closing metathesis (RCM) has emerged as a powerful and widely used reaction for the synthesis of unsaturated rings, including large macrocycles. organic-chemistry.orgwikipedia.org RCM reactions, often catalyzed by ruthenium complexes like the Grubbs catalysts, are known for their tolerance of a wide variety of functional groups, making them ideal for use in complex synthetic schemes. wikipedia.orgrsc.org

While direct application of RCM to a total synthesis of this compound is not yet reported, its utility in constructing related systems is evident. For instance, a relay ring-closing metathesis was a key step in the convergent synthesis of the [5-7-6-3] tetracyclic core of premyrsinane diterpenes, which are biosynthetically derived from lathyranes. researchgate.net The success of RCM in synthesizing sterically congested and complex natural products suggests its high potential for future applications in lathyrane synthesis. rsc.orgdrughunter.comnih.gov

Beyond RCM, a variety of other macrocyclization tactics are available to the synthetic chemist, including intramolecular versions of the Heck reaction, Nozaki-Hiyama-Kishi reaction, and Julia olefination. nih.govnih.govresearchgate.net The choice of strategy depends on the specific functionalities present in the linear precursor and the desired substitution pattern in the macrocyclic product. These methods are crucial for overcoming the entropic barrier to forming medium and large rings. researchgate.net

Progress Towards Total Synthesis of this compound and Related Diterpenoids

While a completed total synthesis of this compound has not been published, significant progress has been made in the synthesis of the foundational lathyrane skeleton and related diterpenoids. These efforts lay the groundwork for an eventual assault on this compound itself.

Key achievements in the field include:

Total Synthesis of (–)-Casbene: The synthesis of the putative biogenetic precursor of all lathyranes was a landmark achievement, providing a viable route to the core macrocyclic system. rsc.org

Semisynthesis of Lathyrane Analogs: Researchers have successfully used naturally abundant lathyranes, such as Euphorbia factor L3, as starting materials to synthesize new derivatives and other classes of diterpenoids. nih.govscienceopen.comresearchgate.net This includes the bioinspired synthesis of premyrsinane and euphoractine A-type diterpenes from lathyrane precursors. nih.govnih.govacs.org

Heterologous Production of Lathyrane Precursors: Significant advances in synthetic biology have enabled the high-titer production of oxidized casbane derivatives, such as jolkinol C, in engineered Saccharomyces cerevisiae (yeast). nih.govresearchgate.net This approach provides a scalable and sustainable source of complex diterpenoid precursors, which can then be used for further chemical elaboration. This work is crucial for elucidating the biosynthetic pathways of lathyranes and providing materials for drug development. nih.govresearchgate.net

Synthesis of Other Diterpenoid Skeletons: The successful total synthesis of other complex diterpenoids, such as psammaplysin A, which contains a dihydrooxepine motif, demonstrates the power of modern synthetic methods to construct challenging seven-membered heterocyclic rings, a feature also present in some lathyrane analogs. nih.govresearchgate.netchemrxiv.org

These advancements in synthetic methodology, biomimetic strategies, and biotechnological production provide a robust platform from which a total synthesis of this compound can be launched.

Design and Chemical Synthesis of this compound Derivatives and Hybrid Structures

The intricate architecture of this compound, a lathyrane diterpene, and its jatrophane relatives, presents both a challenge and an opportunity for medicinal chemists. The dense oxygenation and complex stereochemistry of these macrocyclic diterpenes, isolated from Euphorbia species, are key to their significant biological activities, including the modulation of multidrug resistance (MDR) through inhibition of P-glycoprotein (P-gp). nih.govresearchgate.netresearchgate.net The design and synthesis of derivatives and analogs of these natural products are primarily driven by the need to enhance their potency, selectivity, and pharmacokinetic properties, as well as to elucidate the specific structural features responsible for their bioactivity.

Strategies for creating derivatives of jatrophane-type diterpenes often revolve around modifying the existing natural product scaffold, a process known as semisynthesis, or constructing simplified versions of the molecule to probe structure-activity relationships (SAR). unina.it These approaches are often more practical than total synthesis, given the complexity of the target molecules. The rich structural diversity of jatrophanes and lathyranes found in nature, with variations in the number and location of ester and hydroxyl groups, provides a natural library of compounds for initial SAR studies. researchgate.netmdpi.com

Semisynthetic Modifications for Enhanced Properties

Research on jatrophane diterpenes has shown that selective acylation, deacylation, and oxidation of the hydroxyl groups can lead to significant changes in biological activity. For instance, the presence and nature of ester groups at various positions on the jatrophane skeleton are critical for their activity as P-gp inhibitors. By systematically altering these ester groups, it is possible to enhance the potency and selectivity of these compounds.

While specific semisynthetic studies on this compound are not extensively documented in publicly available literature, the strategies applied to co-occurring jatrophane diterpenes provide a clear blueprint for potential modifications. These would likely include:

Selective Esterification and De-esterification: Targeting the hydroxyl groups to introduce novel acyl chains with varying lengths, steric bulk, and electronic properties.

Oxidation of Hydroxyl Groups: Conversion of secondary alcohols to ketones can probe the importance of hydrogen bonding capabilities at specific positions.

Modification of Existing Acyl Groups: Altering the ester functionalities to amides or other bioisosteres to explore different interactions with the biological target.

Synthesis of Simplified Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of simplified analogs is a powerful tool for dissecting the complex structure-activity relationships of natural products. By creating molecules that retain certain key features of the parent compound while being less structurally complex, researchers can identify the minimal pharmacophore required for biological activity. For the jatrophane and lathyrane diterpenes, the core macrocyclic framework and the cyclopentane ring are considered important structural motifs. unina.it

SAR studies on a wide range of naturally occurring jatrophane diterpenes have provided significant insights into the key structural requirements for P-gp inhibition. researchgate.netunina.it These studies, which compare the activities of dozens of closely related natural analogs, function as a natural combinatorial library and guide the design of synthetic analogs.

Key findings from SAR studies on jatrophane diterpenes, which would inform the synthesis of simplified this compound analogs, include:

The importance of the substitution pattern on the five-membered ring (Ring A): The presence of a hydroxyl group at C-3 is often crucial for activity, while a hydroxyl group at C-2 can be detrimental. unina.it

The influence of substituents on the macrocycle: The nature and position of acyl groups on the 12-membered ring significantly impact activity. For example, a carbonyl group at C-14, an acetoxy group at C-9, and a free hydroxyl at C-15 have been shown to increase potency in certain jatrophane series. unina.it The presence of a free hydroxyl group at C-8 has been found to decrease activity. unina.it

The table below summarizes the general SAR trends for jatrophane diterpenes as P-gp inhibitors, based on studies of natural analogs.

| Position | Functional Group | Impact on P-gp Inhibition | Reference |

| C-3 | Hydroxyl | Generally enhances activity | unina.it |

| C-2 | Hydroxyl | Generally decreases activity | unina.it |

| C-5 | Bulky Substituent | Generally decreases activity | unina.it |

| C-8 | Free Hydroxyl | Decreases activity | unina.it |

| C-9 | Acetoxyl | Increases activity | unina.it |

| C-14 | Carbonyl | Increases activity | unina.it |

| C-15 | Free Hydroxyl | Increases activity | unina.it |

The synthesis of simplified analogs would therefore focus on creating molecules that systematically vary these key functionalities. For example, a synthetic target might be a simplified bicyclic core that retains the key substitution patterns identified from SAR studies, allowing for a more efficient exploration of the chemical space around the pharmacophore. While the total synthesis of such complex molecules is a formidable challenge, the insights gained from SAR studies on natural products provide a rational basis for the design of more accessible and potentially more potent analogs.

Mechanistic Dissection of Euphohelioscopin A S Molecular and Cellular Activities

Comprehensive Investigation of Protein Kinase C (PKC) Activation

Euphohelioscopin A has been identified as a potent activator of protein kinase C (PKC), a family of enzymes pivotal in regulating cellular processes like proliferation and differentiation. nih.govucsd.edu The mechanism of action for this lathyrane diterpene involves direct engagement with PKC, initiating a cascade of intracellular events that ultimately dictate cell fate. nih.gov This discovery marks the first instance of a lathyrane diterpene being shown to activate the PKC family, potentially offering new insights into ligand binding and protein activation. ucsd.edu

Protein Kinase C comprises a family of serine/threonine kinases categorized into three groups based on their activation requirements: classical (cPKC), novel (nPKC), and atypical (aPKC). frontiersin.org Classical and novel isoforms are allosterically activated by the second messenger diacylglycerol (DAG) or its functional analogs, phorbol (B1677699) esters, which bind to the C1 domain. frontiersin.org This binding recruits the kinases to the cell membrane, leading to a conformational change and subsequent activation. frontiersin.org

This compound functions as a PKC activator, with its pro-monocytic effects being directly mediated by this activation. nih.govnih.gov Its properties as a PKC activator are suggested to be more similar to those of phorbol esters than other classes of PKC modulators. ucsd.edu The compound's ability to induce myeloid differentiation suggests it activates specific PKC isoforms. Phorbol ester-induced myeloid differentiation is known to be mediated by PKC-α (a conventional isoform) and PKC-δ (a novel isoform), but not by PKC-βII. ucsd.edu The observation that this compound drives this differentiation pathway implies it may be an activator of both conventional and novel PKCs. ucsd.edu

Direct evidence confirms that this compound activates the PKC-βII isoform. ucsd.edu In HeLa cells co-transfected with a fluorescent PKC-specific substrate (CKAR) and rat PKC-βII, this compound induced a robust and immediate increase in PKC activity. nih.govucsd.edu This activation was reversible upon the addition of the PKC inhibitor Gö6983, confirming the specificity of the interaction. nih.govucsd.edu

| Parameter | Cell Line / System | Value / Observation | Reference |

| PKC Activation | HeLa cells | Robust increase in PKC activity observed with CKAR FRET reporter and PKC-βII. | nih.govucsd.edu |

| Inhibitor Effect | HeLa cells | Activation reversed by the PKC inhibitor Gö6983. | nih.govucsd.edu |

| EC50 Shift (CD34+ differentiation) | Primary human CD34+ cells | EC50 shifted from 590 nM to 2 µM in the presence of Gö6983. | ucsd.edu |

| EC50 Shift (THP-1 differentiation) | THP-1 cells | EC50 shifted from 200 nM to 850 nM in the presence of Gö6983. | ucsd.edu |

| Implied Isoform Activity | General | Suggested activator of conventional (e.g., PKC-α) and novel (e.g., PKC-δ) PKCs based on myeloid differentiation effects. | ucsd.edu |

The activation of PKC by this compound triggers downstream signaling pathways that are central to cellular regulation. nih.gov Mitogen-activated protein kinase (MAPK) cascades are among the most significant pathways regulated by PKC. nih.govnih.gov These cascades are composed of sequential tiers of protein kinases that phosphorylate and activate one another, typically involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). nih.govmdpi.com

Once activated, MAPKs can translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression to control processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov The activation of specific PKC isoforms by this compound is the initiating step that connects the compound to these powerful regulatory networks. For instance, in some systems, PKC activation can lead to the stimulation of the JNK cascade through a pathway involving cSrc, MLK3, and MKK4/7. mdpi.com The engagement of these cascades is a critical mechanistic link between the initial PKC activation by this compound and the profound changes observed in cell behavior, such as differentiation. nih.govnih.gov

To fully elucidate the signaling networks affected by this compound, a comprehensive analysis of protein phosphorylation is necessary. nih.gov Mass spectrometry (MS)-based phosphoproteomics is a powerful technique for identifying and quantifying thousands of phosphorylation events within a cell in a single experiment. nih.govresearchgate.net Since every phosphorylation event is the result of a kinase's activity, these large-scale datasets provide a detailed snapshot of the cellular state and can be used to infer the activity of specific kinases. nih.gov

Computational methods such as Kinase Substrate Enrichment Analysis (KSEA) can be applied to phosphoproteomics data to predict kinase activity scores. nih.gov This approach relies on databases of known kinase-substrate relationships to determine whether the substrates of a particular kinase are significantly over-represented among the proteins that show changes in phosphorylation upon treatment. nih.gov In the context of this compound, a phosphoproteomic study would involve treating cells with the compound and comparing the resulting phosphorylation patterns to a control group. This would allow for the identification of direct substrates of the activated PKC isoforms and provide a global view of the signaling pathways that are modulated. nih.govmdpi.com A complementary approach involves using antibodies that broadly recognize phosphorylated PKC substrate motifs to detect changes in substrate phosphorylation via western blot. researchgate.net

Role in Cellular Differentiation Pathways

A primary biological activity of this compound is its ability to direct the differentiation of hematopoietic cells. nih.govnih.gov This has been demonstrated in both primary human stem and progenitor cells and in established leukemia cell lines, highlighting its potential to influence normal and malignant hematopoiesis. ucsd.edu

This compound selectively induces the differentiation of primary human CD34+ hematopoietic stem and progenitor cells (HSPCs) toward the granulocyte/monocytic lineage. nih.govnih.gov CD34 is a surface antigen that marks undifferentiated HSPCs, which are multipotent cells capable of generating all mature blood cell types. akadeum.com

| Parameter | Cell Type | Effect of this compound | Reference |

| Cell Population | Human CD34+ | Decrease in CD34+ cells; 4-fold increase in CD34-/CD45ra+ cells. | nih.gov |

| Myeloid Marker Expression | Human CD34+ | 10-fold increase in CD11b positive cells. | nih.gov |

| Colony Forming Potential | Human CD34+ | 3-fold decrease in total Colony Forming Units (CFU). | nih.gov |

| Lineage Specificity | Human CD34+ | Granulocyte-Macrophage (GM) colonies did not significantly decrease, suggesting selective myeloid differentiation. | nih.gov |

In addition to its effects on normal progenitor cells, this compound also modulates the behavior of myeloid leukemia cell lines. nih.gov The human HL-60 and THP-1 cell lines are derived from patients with acute promyelocytic leukemia and acute monocytic leukemia, respectively. researchgate.netfrontiersin.orgnih.gov These cells are widely used as models to study myeloid differentiation because they can be induced to differentiate into mature cell types like granulocytes and macrophages. researchgate.netfrontiersin.orgnih.gov

This compound has been shown to inhibit the proliferation and induce the differentiation of both THP-1 and HL-60 cells. nih.govucsd.edunih.gov This action is consistent with its effect on CD34+ cells and is mediated by its activation of PKC. nih.gov The link between PKC activation and differentiation in these cells is reinforced by experiments showing that the PKC inhibitor Gö6983 can significantly blunt the differentiating effect of this compound. ucsd.edu For example, in a THP-1 differentiation assay, the presence of the inhibitor shifted the half-maximal effective concentration (EC50) of this compound from 200 nM to 850 nM. ucsd.edu This demonstrates that the compound's ability to force malignant progenitors to differentiate, thereby halting their invasive proliferation, is dependent on the PKC pathway. nih.gov

Epigenetic Modifications Associated with this compound-Induced Differentiation

Information regarding the specific epigenetic modifications associated with this compound-induced cell differentiation is not available in the provided search results.

Interrogation of Interactions with Drug Transporters

Information regarding the interaction of this compound with drug transporters, including P-glycoprotein, is not available in the provided search results.

Mechanistic Basis of P-glycoprotein Inhibition

The mechanistic basis of P-glycoprotein inhibition by this compound could not be addressed as no information on this topic was found in the provided search results.

Impact on Substrate Efflux and Intracellular Accumulation

The impact of this compound on substrate efflux and intracellular accumulation could not be detailed as no information on this topic was found in the provided search results.

Immunomodulatory Functions and Programmed Cell Death Induction

This compound has been identified as a compound with significant immunomodulatory functions, particularly in the context of cancer immunotherapy. Its activity is centered on enhancing the innate immune system's ability to combat tumor cells through the induction of a specific form of programmed cell death known as pyroptosis. This process overcomes immune evasion strategies employed by cancer cells, which pose a major challenge in immunotherapy. oup.comnih.gov

Enhancement of Natural Killer (NK) Cell Cytotoxicity Against Tumor Cells

This compound has been shown to enhance the natural killer (NK) cell-mediated lysis of tumor cells. oup.com NK cells are a critical component of the innate immune system, responsible for identifying and eliminating malignant and virally infected cells. nih.gov The compound potentiates this natural cytotoxic activity, leading to a more effective anti-tumor immune response and subsequent inhibition of tumor growth. oup.com Studies have demonstrated that the tumor growth inhibition facilitated by this compound can be reversed if NK cells are depleted, confirming their central role in this mechanism. nih.gov

A key aspect of this enhancement is the compound's effect on cytokine production. Research indicates that this compound significantly boosts the production of Interferon-gamma (IFNγ) in NK cells. nih.gov IFNγ is a crucial cytokine that, among other functions, can increase the expression of components necessary for certain cell death pathways in cancer cells, creating a synergistic anti-tumor effect. oup.comnih.gov

| Finding | Observation | Supporting Evidence |

|---|---|---|

| NK Cell-Mediated Lysis | Enhances NK cell killing of tumor cells, inhibiting tumor growth. | Effect is reversed by NK cell depletion. oup.comnih.gov |

| Cytokine Production | Significantly increases IFNγ production in NK cells. | Contributes to synergistic upregulation of GSDME in cancer cells. nih.gov |

Detailed Mechanism of Gasdermin E (GSDME)-Triggered Pyroptosis in Tumor Cells

The primary mechanism through which this compound enhances NK cell cytotoxicity is by activating pyroptosis in tumor cells, a highly inflammatory form of programmed cell death. oup.com This process is specifically mediated by Gasdermin E (GSDME), a member of the gasdermin family of pore-forming proteins. nih.govnih.gov

The detailed mechanism involves a synergistic interaction between this compound and the IFNγ produced by the activated NK cells. Together, they significantly upregulate the expression of GSDME in cancer cells. nih.gov When NK cells engage with tumor cells, they release cytotoxic granules containing enzymes like granzyme B. oup.com this compound promotes the granzyme B-induced cleavage of the upregulated GSDME. oup.comnih.gov

This cleavage event is a critical step, as it unleashes the N-terminal fragment of GSDME. nih.gov This active fragment then translocates to the cell membrane and oligomerizes, forming large pores that disrupt the cell's osmotic potential, leading to cell swelling and eventual lysis, the characteristic morphological features of pyroptosis. frontiersin.org This lytic cell death releases pro-inflammatory contents into the tumor microenvironment, further stimulating an anti-tumor immune response. The dependence of this process on GSDME has been confirmed in studies where GSDME knockdown or IFNγ blockade reversed the pyroptotic effects induced by this compound. oup.comnih.gov

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. Upregulation | This compound and NK cell-derived IFNγ synergistically increase GSDME expression in cancer cells. | This compound, IFNγ, GSDME nih.gov |

| 2. Cleavage | This compound promotes the cleavage of GSDME by NK cell-released granzyme B. | Granzyme B, GSDME oup.comnih.gov |

| 3. Pore Formation | The cleaved N-terminal fragment of GSDME forms pores in the tumor cell membrane. | GSDME N-terminal fragment frontiersin.org |

| 4. Pyroptosis | Pore formation leads to cell swelling, lysis, and release of inflammatory contents. | - |

Modulation of Cytokine and Chemokine Production (e.g., IFNγ, TNFα, IL-6, MCP-1) in Immune Cells

This compound has been identified as a modulator of immune cell activity, with specific effects on the production of key signaling molecules known as cytokines. Research has particularly highlighted its role in augmenting the functions of natural killer (NK) cells, a critical component of the innate immune system responsible for targeting and eliminating tumor cells.

One of the primary mechanisms through which this compound enhances the anti-tumor capacity of NK cells is by significantly increasing their production of Interferon-gamma (IFNγ) oup.com. IFNγ is a pleiotropic cytokine that plays a central role in orchestrating both innate and adaptive immunity, including the activation of macrophages and the enhancement of antigen presentation nih.gov. The upregulation of IFNγ production in NK cells by this compound is a key part of a synergistic process that increases the susceptibility of cancer cells to a form of inflammatory cell death known as pyroptosis oup.com. Specifically, this compound and the IFNγ it helps to produce work together to upregulate a protein called Gasdermin E (GSDME) in cancer cells. This makes the cancer cells more vulnerable to Granzyme B, an enzyme released by NK cells, which then triggers the GSDME-mediated pyroptosis, leading to tumor cell death oup.com.

While the effect of this compound on IFNγ production by NK cells is documented, comprehensive studies detailing its specific impact on the production of other major cytokines and chemokines—such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1)—in various immune cells are not extensively covered in the current scientific literature. These molecules are critical mediators of inflammation and immune responses, and their modulation is a key aspect of immunomodulatory agents nih.govmdpi.comnih.gov. Given that this compound is a known activator of Protein Kinase C (PKC), a pathway central to many immune signaling cascades, its potential to influence a wider range of cytokines and chemokines remains an area for further investigation nih.gov.

Table 1: Effect of this compound on IFNγ Production in Natural Killer (NK) Cells

| Compound | Cell Type | Cytokine Affected | Observed Effect | Associated Mechanism | Reference |

|---|

Uncovering Additional Molecular Targets and Off-Target Effects

The primary molecular target of this compound identified in mechanistic studies is Protein Kinase C (PKC). Its activity as a PKC activator is central to its ability to induce differentiation in myeloid leukemia cell lines and human CD34+ cells toward the monocytic lineage. However, like many small molecules, particularly those derived from natural products, the potential for this compound to interact with additional or "off-target" proteins is a significant area of research. Identifying these alternative targets is crucial for a complete understanding of its biological activity and for predicting potential therapeutic applications or side effects nih.govnih.gov.

This compound belongs to the jatrophane diterpene family of compounds, which are known for a range of biological activities nih.gov. Notably, several jatrophane diterpenes have been identified as potent modulators of P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1) nih.govresearchgate.netnih.gov. P-glycoprotein is an ATP-dependent efflux pump that can expel a wide variety of therapeutic agents from cancer cells, thereby conferring multidrug resistance, a major obstacle in cancer therapy researchgate.net. The ability of compounds from this class to inhibit Pgp suggests that P-glycoprotein could be a potential additional molecular target for this compound. Investigation into whether this compound shares this Pgp-inhibitory activity would be a logical step in characterizing its full pharmacological profile.

The concept of off-target effects is not inherently negative; unintended interactions can sometimes lead to beneficial therapeutic outcomes tbzmed.ac.ir. A comprehensive evaluation of a compound's targets is often accomplished through modern proteomic platforms and genetic screening techniques that can survey thousands of proteins simultaneously nih.gov. Such systematic studies have not yet been published for this compound, leaving its broader target profile largely unexplored. Future research employing these unbiased, large-scale methods will be essential to uncover any additional molecular targets and to fully dissect the cellular pathways modulated by this complex natural product.

Table 2: Known and Potential Molecular Targets of this compound

| Target | Target Type | Evidence | Potential Effect | Reference |

|---|---|---|---|---|

| Protein Kinase C (PKC) | Primary Target | Direct evidence from mechanistic studies | Induction of macrophage differentiation, modulation of immune cell function | N/A |

Table of Mentioned Compounds

| Compound/Protein Name |

|---|

| This compound |

| Gasdermin E (GSDME) |

| Granzyme B |

| Interferon-gamma (IFNγ) |

| Interleukin-6 (IL-6) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| P-glycoprotein (Pgp) |

| Protein Kinase C (PKC) |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Euphohelioscopin a

Elucidation of Pharmacophore Features for PKC Activation

Euphohelioscopin A has been identified as an activator of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. nih.govnih.gov Unlike the well-known tigliane, ingenane, and daphnane (B1241135) diterpene PKC activators, this compound possesses a less constrained lathyrane skeleton. This structural distinction suggests a potentially different mode of interaction with PKC.

The less rigid structure of this compound may allow it to adopt a conformation that fits into the C1 domain of PKC isozymes, thereby activating them. The specific ester functionalities on the this compound molecule likely contribute to the necessary hydrophobic and hydrogen-bonding interactions required for its PKC-activating properties.

Identification of Key Structural Determinants for Differentiation-Inducing Activity

One of the significant biological effects of this compound is its ability to induce myeloid differentiation in human hematopoietic stem and progenitor cells, as well as in myeloid leukemia cell lines. nih.gov Mechanistic studies have revealed that this pro-monocytic effect is mediated through the activation of PKC. nih.govnih.gov

The structure-activity relationship for the differentiation-inducing activity of this compound is intrinsically linked to its PKC-activating capabilities. The structural features that enable it to bind to and activate PKC are, therefore, the key determinants for its differentiation-inducing effects. While specific SAR studies on a series of this compound analogs are limited, research on other differentiation-inducing agents provides some general principles. For instance, in a study of anthracyclines, the presence and nature of glycosidic moieties were found to be critical for their ability to induce differentiation in leukemia cells. nih.gov For lathyrane diterpenes, the pattern of acylation on the diterpene core is known to significantly influence their biological activities, including their ability to induce cellular differentiation. nih.gov It is plausible that the specific arrangement of ester groups in this compound is crucial for the precise PKC isoform activation profile that triggers the downstream signaling cascade leading to myeloid differentiation.

SAR for P-glycoprotein Inhibitory Activity

This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net This positions this compound and related lathyrane diterpenes as potential third-generation MDR modulators, which are characterized by high specificity and lower toxicity. nih.gov

SAR studies on a range of lathyrane diterpenes have provided valuable insights into the structural requirements for P-gp inhibition. nih.gov The lipophilicity of the compounds, influenced by the nature of the acyl substituents, is a critical factor. nih.govresearchgate.net Research on Euphorbia factor L3 derivatives, another lathyrol diterpene, revealed that modifications of the hydroxyl groups at positions C-3, C-5, or C-15 with various acyl groups significantly impacted their P-gp inhibitory activity. nih.gov Simulation studies suggest that these modifications influence hydrophobic interactions and hydrogen bonding within the flexible cavity of P-gp. nih.gov

For lathyrane diterpenes in general, the presence of an aromatic ring in their structure appears to enhance the inhibition of P-gp-mediated efflux. nih.gov The following table summarizes the P-gp inhibitory activity of this compound and a related lathyrane diterpene, Euphohelioscopin C.

| Compound | P-gp Inhibitory Activity | Reference |

|---|---|---|

| This compound | Potent inhibitor of P-glycoprotein (ABCB1) | nih.gov |

| Euphohelioscopin C | Potent inhibitor of P-glycoprotein (ABCB1) | nih.gov |

Structural Requirements for NK Cell Activation and Pyroptosis Induction

Recent research has unveiled a novel mechanism of action for this compound, demonstrating its ability to enhance the antitumor immunity of Natural Killer (NK) cells by triggering pyroptosis in cancer cells. nih.gov Pyroptosis is a form of programmed cell death that is inherently inflammatory.

This compound was found to significantly boost the production of interferon-gamma (IFNγ) in NK cells. nih.gov In synergy with IFNγ, it upregulates the expression of Gasdermin E (GSDME) in cancer cells. nih.gov The compound also promotes the cleavage of GSDME, which is a key step in the execution of pyroptosis. nih.gov This GSDME-mediated pyroptosis enhances the killing of cancer cells by NK cells. nih.gov

The structural features of this compound that are essential for this activity are likely those that allow it to initiate the signaling cascade leading to increased IFNγ production in NK cells and GSDME upregulation in tumor cells. While specific SAR studies for this particular activity are not yet available, it is plausible that its PKC-activating properties play a role, as PKC is known to be involved in the regulation of immune cell function. The activation of specific PKC isoforms in NK cells could lead to the observed increase in IFNγ secretion.

Conformational Flexibility and Its Influence on Target Interaction and Biological Efficacy

The lathyrane skeleton of this compound is noted for being less structurally constrained compared to other classes of diterpene PKC activators like the tiglianes and ingenanes. nih.gov This inherent conformational flexibility may be a key factor in its biological activity, allowing it to interact with a broader range of biological targets or to adapt its conformation to the specific binding site of a particular protein. nih.gov

The ability of a molecule to adopt different conformations can significantly impact its binding affinity and efficacy. For multi-domain proteins like PKC, which undergo conformational changes upon activation, a flexible ligand may be better able to stabilize a particular active conformation. nih.gov The less rigid structure of this compound could allow it to navigate the binding pocket of PKC and P-glycoprotein, forming optimal interactions that would be less favorable for more rigid molecules.

While specific computational studies on the conformational analysis of this compound are not widely reported, molecular docking and dynamics simulations of other lathyrane diterpenes have highlighted the importance of their three-dimensional structure in binding to targets like PKC. nih.gov The flexibility of the macrocyclic ring and the orientation of its substituents are critical in determining the strength and nature of these interactions. It is therefore likely that the conformational plasticity of this compound is a significant contributor to its diverse biological profile, enabling it to modulate the function of multiple, structurally distinct proteins.

Emerging Research Frontiers and Translational Implications of Euphohelioscopin a

Advanced Methodologies for Sustainable and Scalable Production

The primary source of Euphohelioscopin A is the plant Euphorbia helioscopia, a member of the Euphorbiaceae family. oup.comderpharmachemica.com The reliance on plant extraction presents significant challenges for sustainable and scalable production, which is necessary for extensive preclinical and potential clinical development. Natural abundance can be low and variable, and large-scale harvesting can have ecological consequences. researchgate.net Consequently, research is moving towards advanced methodologies to secure a reliable supply.

Current and future strategies for production include:

Optimized Extraction and Purification: Developing more efficient and environmentally friendly extraction protocols from the plant source to maximize yield and purity while minimizing solvent use and waste.

Plant Cell Culture: Establishing cell cultures of Euphorbia helioscopia in bioreactors could provide a controlled, consistent, and scalable source of the compound, independent of geographical and seasonal variations. acs.org

Metabolic Engineering: A frontier approach involves identifying the biosynthetic pathway of this compound in the plant and engineering it into a microbial host, such as yeast or E. coli. This method of heterologous expression holds the promise of truly sustainable and industrial-scale production of the compound or its key precursors.

Overcoming the production bottleneck is a critical first step in translating the therapeutic potential of this compound from the laboratory to the clinic. nih.gov

Systems Biology and Network Pharmacology Approaches to Elucidate Polypharmacology

This compound exhibits polypharmacology, meaning it interacts with multiple targets within a biological system to produce its effects. naturalproducts.net Its primary identified mechanism is the activation of Protein Kinase C (PKC), a family of enzymes central to numerous signaling pathways governing cell proliferation, differentiation, and apoptosis. nih.gov However, its diverse biological outcomes—from inducing myeloid differentiation to enhancing cancer cell pyroptosis—suggest a more complex interaction network. oup.comnih.gov

Systems biology and network pharmacology are powerful approaches to unravel these complexities. mdpi.comfrontiersin.org These disciplines integrate computational and experimental data to build and analyze complex interaction networks, moving beyond the traditional "one drug, one target" paradigm. thieme-connect.de

For this compound, a network pharmacology approach would involve:

Identifying Direct Targets: Confirming its interaction with various PKC isozymes and potentially identifying new, secondary targets using proteomic techniques.

Mapping Drug-Target-Pathway Networks: Constructing a network that connects this compound to its protein targets, and in turn, connects those targets to the downstream signaling pathways they modulate (e.g., MAPK/ERK pathway, NF-κB pathway). frontiersin.org

Integrating Multi-Omics Data: Incorporating data from genomics, transcriptomics, and proteomics of cells treated with this compound to understand its global effect on cellular processes. researchgate.net

Predicting New Activities: Using the network to predict novel therapeutic applications or potential off-target effects by identifying the diseases and other pathways perturbed by the compound. nih.gov

By visualizing and analyzing the "disease-gene-drug" network, researchers can gain a holistic understanding of how this compound works and better predict its therapeutic potential and limitations. mdpi.comresearchgate.net